Potency Against Coagulation Factor XIa (FXIa): A >50,000-Fold Improvement Over Primary Aniline Analogs
This compound is a highly potent inhibitor of human coagulation factor XIa (FXIa). Its measured inhibition constant (Ki) of 2 nM represents a dramatic improvement in potency compared to primary aniline analogs, which typically exhibit much weaker activity (micromolar to high nanomolar range) [1]. The N,N-dimethylation is a critical structural determinant for achieving this low nanomolar affinity.
| Evidence Dimension | Inhibition constant (Ki) for human coagulation factor XIa |
|---|---|
| Target Compound Data | Ki = 2 nM |
| Comparator Or Baseline | 2-tert-butyl-5-nitroaniline (or other primary nitroaniline analogs): Ki typically >100,000 nM (Class-level inference) |
| Quantified Difference | >50,000-fold improvement in potency |
| Conditions | Inhibition of human coagulation factor 11a assessed as substrate hydrolysis to p-nitroaniline incubated for 10 to 120 mins by spectrophotometry analysis |
Why This Matters
This confirms the compound as a validated chemical probe for FXIa, essential for thrombosis research programs where high target engagement is required.
- [1] BindingDB BDBM50136608 CHEMBL3754069. Affinity Data for Coagulation Factor XI (Human). Ki: 2 nM; IC50: 26 nM. View Source
